![molecular formula C10H18N2O B13257726 N-{2-[(cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13257726.png)
N-{2-[(cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide is a chemical compound with the molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol . This compound is known for its unique structural properties, which include a cyclopropane ring and an amide group. It is primarily used in research settings due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(cyclopropylmethylamino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{2-[(cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-{2-[(cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of cyclopropane-containing compounds on biological systems.
Medicine: Investigating potential therapeutic applications due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[(cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound’s cyclopropane ring and amide group allow it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-2-{[2-(dimethylamino)ethyl]amino}acetamide
- N-(cyclopropylmethyl)-2-{[2-(methylamino)ethyl]amino}acetamide
Uniqueness
N-{2-[(cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide is unique due to its specific combination of a cyclopropane ring and an amide group, which imparts distinct reactivity and stability. This makes it particularly valuable in research settings where these properties are desired .
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-[2-(cyclopropylmethylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C10H18N2O/c13-10(9-3-4-9)12-6-5-11-7-8-1-2-8/h8-9,11H,1-7H2,(H,12,13) |
InChI Key |
MBZAQOZWPJAEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCCNC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


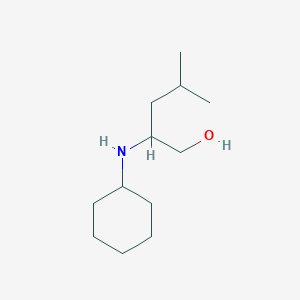

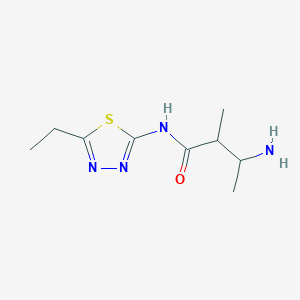
![{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine](/img/structure/B13257669.png)
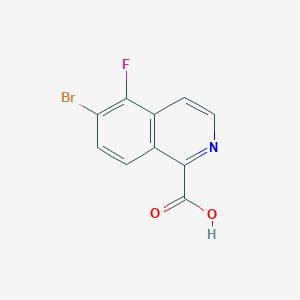
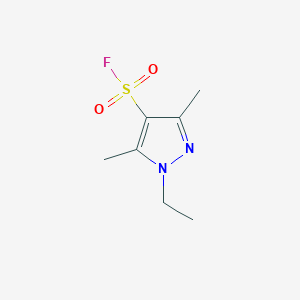
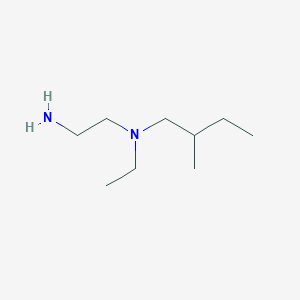
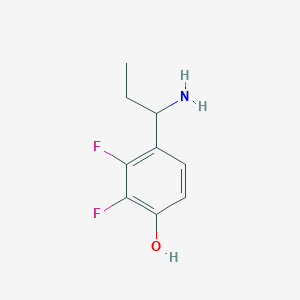
![(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13257693.png)
![Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine](/img/structure/B13257694.png)
![1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol](/img/structure/B13257698.png)
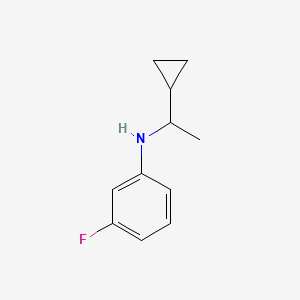
![4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol](/img/structure/B13257704.png)
![4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13257717.png)
